molecular formula C10H11FO B14840784 1-Cyclopropoxy-3-fluoro-5-methylbenzene

1-Cyclopropoxy-3-fluoro-5-methylbenzene

Cat. No.: B14840784
M. Wt: 166.19 g/mol
InChI Key: NPVQHYPYOITMNJ-UHFFFAOYSA-N
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Description

1-Cyclopropoxy-3-fluoro-5-methylbenzene is an aromatic ether characterized by a benzene ring substituted with a cyclopropoxy group (-O-cyclopropyl) at position 1, a fluorine atom at position 3, and a methyl group at position 3. The cyclopropoxy moiety introduces significant steric and electronic effects due to the strained cyclopropane ring, which can influence reactivity, stability, and intermolecular interactions. This compound is of interest in pharmaceutical and agrochemical research, where fluorinated aromatic ethers are often employed to modulate bioavailability and metabolic stability.

Properties

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

1-cyclopropyloxy-3-fluoro-5-methylbenzene

InChI

InChI=1S/C10H11FO/c1-7-4-8(11)6-10(5-7)12-9-2-3-9/h4-6,9H,2-3H2,1H3

InChI Key

NPVQHYPYOITMNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropoxy-3-fluoro-5-methylbenzene typically involves multiple steps. One common method starts with the preparation of 3-fluoro-5-methylphenol, which is then subjected to a Williamson ether synthesis reaction with cyclopropyl bromide to introduce the cyclopropoxy group. The reaction conditions often involve the use of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropoxy-3-fluoro-5-methylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid and sulfuric acid.

    Halogenation: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

Major Products:

    Nitration: 1-Cyclopropoxy-3-fluoro-5-nitromethylbenzene.

    Halogenation: 1-Cyclopropoxy-3-fluoro-5-bromomethylbenzene.

    Oxidation: 1-Cyclopropoxy-3-fluoro-5-methylquinone.

Scientific Research Applications

1-Cyclopropoxy-3-fluoro-5-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Cyclopropoxy-3-fluoro-5-methylbenzene exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary widely based on the context of its use .

Comparison with Similar Compounds

Substituent Effects: Cyclopropoxy vs. Other Ethers

  • 4-n-Butoxy-3-chlorobenzotrifluoride (): The n-butoxy group (-O-C₄H₉) is less sterically demanding than cyclopropoxy but offers greater conformational flexibility.
  • 4'-n-Butoxy-3'-chloro-2,2,2-trifluoroacetophenone (): Here, the n-butoxy group is paired with a trifluoroacetyl group. The combination of strong electron-withdrawing groups (CF₃ and ketone) contrasts with the electron-donating methyl group in this compound, suggesting differences in electrophilic substitution patterns .

Fluorine and Methyl Substitution Patterns

  • 1,3-Difluoro-5-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene () : This compound features dual fluorine atoms at positions 1 and 3, alongside a sulfanylmethyl group. The absence of a methyl group and the presence of sulfur may increase polarity and hydrogen-bonding capacity compared to the target compound .
  • 3-Fluoro-5-trifluoromethylbenzyl chloride () : The trifluoromethyl group at position 5 introduces strong electron-withdrawing effects, which could reduce nucleophilic aromatic substitution rates relative to the methyl-substituted target molecule .

Steric and Electronic Profiles of Cyclopropane-Containing Analogues

  • 1-(3,5-Difluorophenyl)-1-cyclopropyl ethanol (): This compound shares the cyclopropane motif but lacks an ether linkage. The hydroxyl group and difluorophenyl substituent create distinct hydrogen-bonding and electronic properties, highlighting how cyclopropane’s strain influences adjacent functional groups .

EW = Electron-Withdrawing; ED = Electron-Donating

Research Implications and Limitations

Further studies are needed to validate its synthetic accessibility, reactivity, and biological activity relative to analogues like those in –4.

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